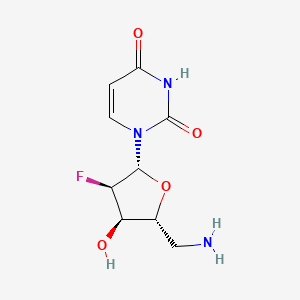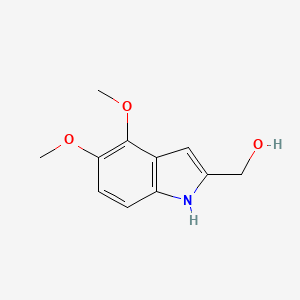
2,4-Dichloro-6-(2-fluorophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a fluorophenyl group at position 6. It has a molecular formula of C10H5Cl2FN2 and a molecular weight of 243.07 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(2-fluorophenyl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 2-fluoroaniline. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-(2-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate, sodium hydride, and cesium carbonate are commonly used. Solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile are preferred.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with aniline derivatives can yield substituted pyrimidines with potential biological activities .
科学的研究の応用
2,4-Dichloro-6-(2-fluorophenyl)pyrimidine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 2,4-Dichloro-6-(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4,6-Trichloropyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Comparison: 2,4-Dichloro-6-(2-fluorophenyl)pyrimidine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and enhances its potential biological activities compared to similar compounds .
特性
分子式 |
C10H5Cl2FN2 |
|---|---|
分子量 |
243.06 g/mol |
IUPAC名 |
2,4-dichloro-6-(2-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-9-5-8(14-10(12)15-9)6-3-1-2-4-7(6)13/h1-5H |
InChIキー |
HWDJVWXXSNIWKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)
![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14034414.png)



![N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B14034426.png)
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B14034430.png)





![8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14034464.png)
